Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
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Overview
Description
Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride: is a synthetic compound with the molecular formula C13H23ClN2O2 and a molecular weight of 274.79 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a diazaspiro undecane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the reaction of allyl bromide with 2,9-diazaspiro[5.5]undecane-9-carboxylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield. Cold-chain transportation is often required to maintain the stability of the compound during shipping .
Chemical Reactions Analysis
Types of Reactions: Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its diazaspiro core is of interest for developing γ-aminobutyric acid type A receptor (GABAAR) antagonists, which are important for treating neurological disorders .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the exploration of novel material properties .
Mechanism of Action
The mechanism of action of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with molecular targets such as GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate neurotransmission and has potential therapeutic applications in treating conditions like anxiety and epilepsy .
Comparison with Similar Compounds
- Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
- tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
- Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Comparison: Compared to these similar compounds, Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of an allyl group. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13;/h2,14H,1,3-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETURXMFMQGUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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